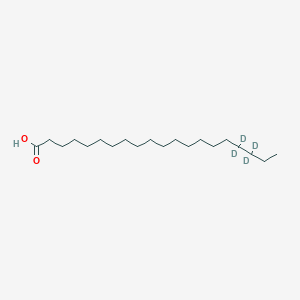
2-Benzyl-7-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-7-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a piperidinyl group, and a tetrahydroisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidinyl Group: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.
Benzylation: The benzyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
化学反应分析
Types of Reactions
2-Benzyl-7-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The benzyl and piperidinyl groups can be substituted with other functional groups to create analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of analogs with different functional groups.
科学研究应用
2-Benzyl-7-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-Benzyl-7-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Vesamicol: A related compound that inhibits the vesicular acetylcholine transporter.
Benzovesamicol: An analog of vesamicol with higher potency.
5-Aminobenzovesamicol: Another potent analog with specific applications in neuroimaging.
Uniqueness
2-Benzyl-7-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzyl group, piperidinyl group, and tetrahydroisoquinoline core makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C21H28Cl2N2O |
|---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
2-benzyl-7-piperidin-3-yl-3,4-dihydro-1H-isoquinolin-5-ol;dihydrochloride |
InChI |
InChI=1S/C21H26N2O.2ClH/c24-21-12-18(17-7-4-9-22-13-17)11-19-15-23(10-8-20(19)21)14-16-5-2-1-3-6-16;;/h1-3,5-6,11-12,17,22,24H,4,7-10,13-15H2;2*1H |
InChI 键 |
WZKGLASPZSJZCK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)C2=CC3=C(CCN(C3)CC4=CC=CC=C4)C(=C2)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


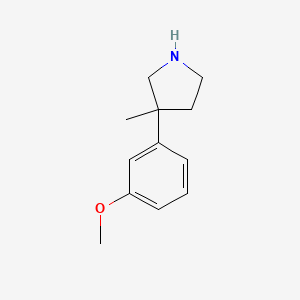
![rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12312554.png)
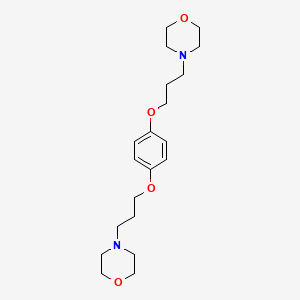
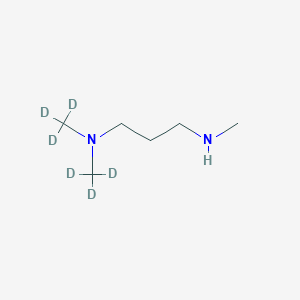
![4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12312585.png)
![1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B12312591.png)
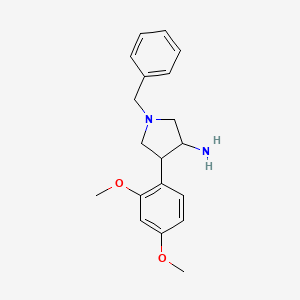
![rac-[(3R,4R)-4-amino-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, cis](/img/structure/B12312604.png)
![[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12312609.png)
![[(3Z,10Z)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4E)-octa-2,4-dienoate](/img/structure/B12312617.png)
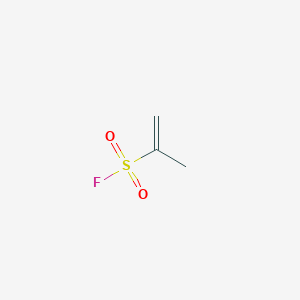
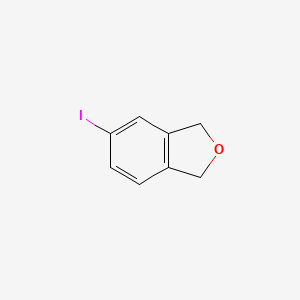
![2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide](/img/structure/B12312628.png)
